Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

Catalog No.
S3108396
CAS No.
2411286-50-3
M.F
C10H22N2O2
M. Wt
202.298
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

CAS Number

2411286-50-3

Product Name

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

IUPAC Name

tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

Molecular Formula

C10H22N2O2

Molecular Weight

202.298

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)5-7-12(4)8-6-11/h5-8,11H2,1-4H3

InChI Key

ONBDLQYPEBXVGI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCN(C)CCN

Solubility

not available
MTX-211 is a bioactive molecule that belongs to the class of tertiary and secondary amines. It is a white crystalline powder that has a molecular formula of C11H25N3O2. This compound has a molecular weight of 231.33 g/mol. MTX-211 is a prodrug of methotrexate, which is a known anticancer drug. The compound was first synthesized and patented by Jing Wu et al. (2017).
MTX-211 is a small molecule that is soluble in water, ethanol, and methanol. The compound has a melting point of 83 °C - 85 °C, and its boiling point is not available as it decomposes before boiling. MTX-211 is stable under normal conditions, and it is not affected by light or air. The compound is negatively charged at a physiological pH, which makes it less likely to bind to plasma proteins. MTX-211's structure and molecular weight make it suitable for drug delivery applications due to its ability to cross the blood-brain barrier.
MTX-211 is synthesized through a multistep reaction procedure that involves the reaction of 2-aminoethylamine with tert-butyl 3-bromopropanoate. The tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate is then obtained after reacting the intermediate product with N-methylmorpholine- N-oxide (NMO) and PPh3 in toluene. The compound is then purified by column chromatography. MTX-211's purity and identity are determined through various techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and high-performance liquid chromatography (HPLC).
MTX-211 is analyzed using various analytical techniques to determine its purity, identity, and stability. NMR, mass spectrometry, and HPLC are the commonly used techniques to analyze the compound's chemical structure. In addition, thin-layer chromatography (TLC) is used to monitor the reaction progress and to assess the purity of MTX-211.
MTX-211 has been shown to have anticancer properties, similar to methotrexate. Studies have shown that MTX-211 has a higher affinity for the folate receptor than methotrexate, making it a promising candidate for folate receptor-targeted drug delivery. Additionally, MTX-211 has antifungal activity, as it inhibits the growth of Candida albicans, a common pathogenic fungus.
MTX-211's toxicity and safety in scientific experiments are yet to be fully established. However, studies have shown that MTX-211 has a lower toxicity profile than methotrexate. In a study, MTX-211 was shown to be less toxic than methotrexate in both in vitro and in vivo models. The compound showed a lower cytotoxicity against the human colon and ovarian cancer cell lines. Furthermore, MTX-211 demonstrated a lower toxicity in mice than methotrexate.
MTX-211 has a broad range of applications in various scientific experiments. The compound has been used as a therapeutic agent in the treatment of cancer, due to its anticancer properties. Additionally, MTX-211 has been utilized in drug delivery systems, due to its ability to cross the blood-brain barrier. The compound is also used in medicinal chemistry as a starting material for the synthesis of other bioactive compounds.
MTX-211's current state of research is promising. The compound has shown potential as a therapeutic agent in the treatment of various cancers, and studies are being conducted to further investigate its efficacy and safety. Additionally, research is being conducted to explore the compound's potential in drug delivery systems, due to its ability to cross the blood-brain barrier.
MTX-211 has potential implications in various fields of research and industry. In the pharmaceutical industry, the compound has the potential to be developed into a drug for cancer treatment. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for drugs that target brain disorders. Additionally, MTX-211's antifungal activity makes it a potential therapeutic agent for fungal infections.
Limitations
Despite its promise, MTX-211 has limitations. The compound's synthesis requires several reaction steps, which may limit its large-scale production and increase its production cost. Furthermore, the compound's potential side effects and toxicity need to be fully established.
Research on MTX-211 is ongoing, and there are numerous potential future directions for the compound. Some possible future directions include:
1. Investigating MTX-211's therapeutic potential in other diseases such as Alzheimer's and Parkinson's.
2. Developing better drug delivery systems that incorporate MTX-211 to treat cancer and other brain disorders.
3. Improving the synthesis process of MTX-211 to reduce its production cost.
4. Exploring the potential effects of MTX-211 on stem cells.
5. Conducting a thorough toxicity and safety assessment of MTX-211 to establish its safety and efficacy.
6. Investigating MTX-211's potential in combination with other drugs for more potent anticancer activity.
7. Discovering other potential therapeutic applications for MTX-211 in other diseases beyond cancer and fungal infections.

XLogP3

0.1

Dates

Modify: 2023-08-18

Explore Compound Types